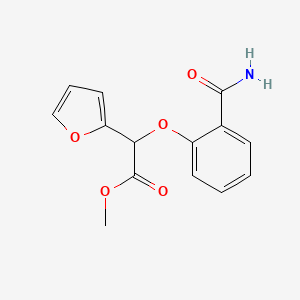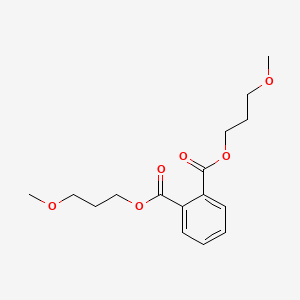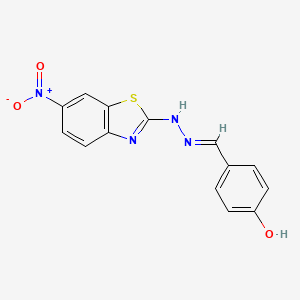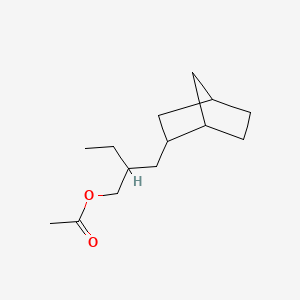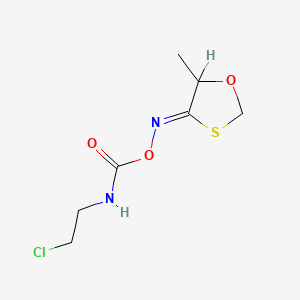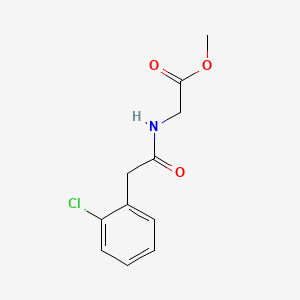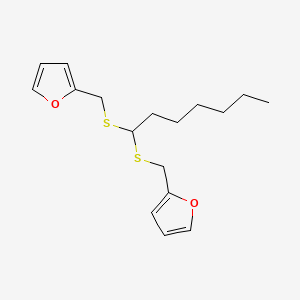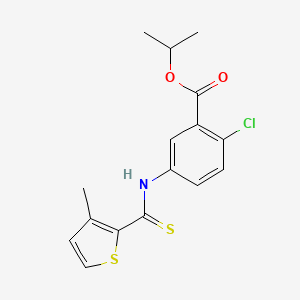
N,N-Diethyl-1,3-diphenyl-2-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-1,3-diphenyl-2-propylamine: is an organic compound with the molecular formula C19H27N It is a tertiary amine characterized by the presence of two phenyl groups and a propylamine chain substituted with diethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-1,3-diphenyl-2-propylamine typically involves the alkylation of 1,3-diphenyl-2-propylamine with diethylamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethyl-1,3-diphenyl-2-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, primary amines, and various substituted derivatives.
Aplicaciones Científicas De Investigación
N,N-Diethyl-1,3-diphenyl-2-propylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which N,N-Diethyl-1,3-diphenyl-2-propylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
N,N-Diisopropylethylamine: A tertiary amine with similar steric properties but different alkyl groups.
N,N-Dimethyl-1,3-diphenyl-2-propylamine: A structurally related compound with methyl groups instead of ethyl groups.
N,N-Diethyl-1,3-diaminopropane: Another diethyl-substituted amine with a different backbone structure.
Uniqueness: N,N-Diethyl-1,3-diphenyl-2-propylamine is unique due to the presence of both phenyl groups and the diethyl-substituted propylamine chain
Propiedades
Número CAS |
102320-61-6 |
|---|---|
Fórmula molecular |
C19H25N |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
N,N-diethyl-1,3-diphenylpropan-2-amine |
InChI |
InChI=1S/C19H25N/c1-3-20(4-2)19(15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 |
Clave InChI |
VVYDTGIWWUWIPF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


